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Compound Name:
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hydrochloride

Cat. No.: B1209043 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the ethoxyamino group's reactivity,

covering its synthesis, core reactions, and applications in drug development. Detailed

experimental protocols, quantitative data, and visualizations are included to support

researchers in leveraging the unique properties of this functional group.

Core Concepts: Structure and Electronic Effects
The ethoxyamino group (-ONH₂) combines the features of an amine and an alkoxy group

attached to a nitrogen atom. This arrangement results in unique electronic properties that

govern its reactivity. The oxygen atom, being highly electronegative, exerts an electron-

withdrawing inductive effect on the nitrogen atom. However, the nitrogen's lone pair of

electrons can participate in resonance, which can modulate its nucleophilicity. A key feature of

hydroxylamines, including O-ethylhydroxylamine, is the "alpha-effect," where the presence of

an adjacent atom with a lone pair (the oxygen) enhances the nucleophilicity of the nitrogen

atom beyond what would be expected based on its basicity alone.[1][2]

Synthesis of Ethoxyamino Compounds
The introduction of the ethoxyamino group can be achieved through several synthetic routes. A

common precursor is O-ethylhydroxylamine, which can be synthesized or obtained
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commercially as its hydrochloride salt.

Synthesis of O-Ethylhydroxylamine Hydrochloride
A common method for the synthesis of O-substituted hydroxylamines involves the alkylation of

a protected hydroxylamine derivative, followed by deprotection. For instance, N-

hydroxyphthalimide can be alkylated with an ethylating agent like ethyl iodide, followed by

hydrazinolysis to release the free O-ethylhydroxylamine, which is then converted to its

hydrochloride salt.

Reactivity of the Ethoxyamino Group
The reactivity of the ethoxyamino group is primarily characterized by the nucleophilicity of the

nitrogen atom. It readily reacts with a variety of electrophiles.

Reaction with Carbonyl Compounds: Oxime Formation
The most characteristic reaction of the ethoxyamino group is its condensation with aldehydes

and ketones to form O-alkyloximes (also known as oxime ethers). This reaction is a

cornerstone of its application in bioconjugation and derivatization.

The mechanism proceeds via nucleophilic attack of the ethoxyamino nitrogen on the carbonyl

carbon, followed by dehydration. The reaction is typically catalyzed by a mild acid.

R-C(=O)-R' R-C(O⁻)(NH₂⁺OEt)-R'Nucleophilic attack

+ H₂N-OEt

R-C(OH)(NHEtO)-R'Proton transfer R-C(=N-OEt)-R' + H₂ODehydration

Click to download full resolution via product page

Caption: Mechanism of Oxime Formation.

The reaction is generally high-yielding and can be performed under mild conditions, including in

aqueous media.[3]
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Nucleophilicity and Basicity
The ethoxyamino group is a potent nucleophile, often more so than expected based on its

basicity, due to the alpha-effect.[1][2] The pKa of O-ethylhydroxylamine in 50% ethanol has

been reported, providing a quantitative measure of its basicity.[4]

Table 1: Physicochemical Properties of O-Ethylhydroxylamine

Property Value Reference

pKa (in 50% ethanol) 1.33 [4]

Melting Point (°C) 130-133

Reactions with Other Electrophiles
The ethoxyamino group can also react with other electrophiles, such as acyl chlorides and

sulfonyl chlorides, to form N-ethoxy amides and N-ethoxy sulfonamides, respectively. These

reactions typically proceed readily due to the nucleophilic nature of the nitrogen atom.

Applications in Drug Development
The predictable and selective reactivity of the ethoxyamino group makes it a valuable tool in

drug discovery and development.

Bioorthogonal Chemistry
Oxime formation is a widely used bioorthogonal "click" reaction.[5][6][7] This is because

aldehydes and ketones are generally absent in biological systems, allowing for the specific

labeling of biomolecules that have been functionalized with a carbonyl group, or vice versa.

Ethoxyamino-containing probes can be used to tag proteins, glycans, or other cellular

components for imaging or pull-down experiments.
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Caption: Bioorthogonal Labeling via Oxime Ligation.

Linkers in Antibody-Drug Conjugates (ADCs)
The stability and formation conditions of the oxime linkage make it suitable for use as a linker in

antibody-drug conjugates (ADCs).[8][9][10][11][12] An ethoxyamino group can be incorporated

into the linker to attach a cytotoxic payload to an antibody. The stability of the linker is crucial to

prevent premature release of the drug in circulation.

Modulation of Physicochemical Properties and
Biological Activity
The incorporation of an ethoxyamino group or a resulting oxime ether can modulate the

physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and

metabolic stability. These modifications can be critical in optimizing the pharmacokinetic and

pharmacodynamic profile of a therapeutic agent.[13] For instance, ethoxyamino-substituted

heterocyclic compounds have been explored for their biological activities.[7][14][15][16]

Probes for Signaling Pathways
Ethoxyamino-functionalized molecules can be designed as probes to investigate cellular

signaling pathways. For example, a kinase inhibitor could be modified with an ethoxyamino

group to allow for its attachment to a reporter molecule, enabling the study of its target

engagement and downstream effects.
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Caption: Inhibition of a Kinase Signaling Pathway.

Spectroscopic Characterization
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The ethoxyamino group and its derivatives can be characterized using standard spectroscopic

techniques.

Table 2: Spectroscopic Data for Ethoxyamino and Related Groups

Technique Functional Group
Characteristic
Signals

Reference

¹H NMR -O-CH₂-CH₃ Quartet, ~3.5-4.5 ppm [17][18]

-O-CH₂-CH₃ Triplet, ~1.2-1.4 ppm [17][18]

-NH₂
Broad singlet, variable

shift
[11][18]

¹³C NMR -O-CH₂-CH₃ ~60-70 ppm [19][20]

-O-CH₂-CH₃ ~14-16 ppm [19][20]

IR N-H stretch

3100-3500 cm⁻¹ (one

or two bands for

primary amines)

[12][21][22]

C-O stretch 1000-1300 cm⁻¹ [2][14]

N-O stretch ~945 cm⁻¹ (in oximes) [23]

Mass Spec R-ONH₂

Fragmentation

patterns can involve

cleavage of the N-O

bond and α-cleavage.

[5][24][25]

N-ethoxy amides

Cleavage of the N-CO

bond is a common

fragmentation

pathway.

[3][8][24]

Experimental Protocols
General Procedure for the Synthesis of Aldoximes in an
Aqueous Medium
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This protocol is adapted from a procedure using a phase-transfer catalyst for the synthesis of

aldoximes.[3]

Start
Mix aldehyde,

O-ethylhydroxylamine HCl,
and water

Add catalyst
(e.g., Hyamine®) Stir at room temperature Monitor reaction by TLC Filter the reaction mixtureReaction complete Wash the solid product Dry the product Characterize product

(NMR, IR, MS, MP)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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